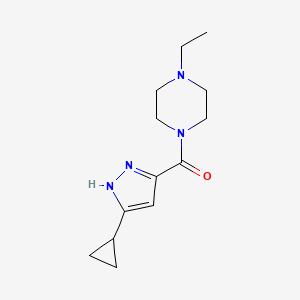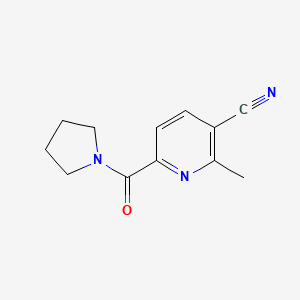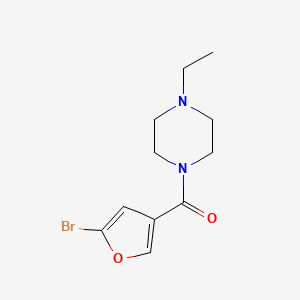
(5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various molecular targets. For instance, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. The compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential for treating neurological disorders. The compound has also been found to reduce the levels of oxidative stress markers and pro-inflammatory cytokines in the brain, suggesting its neuroprotective effects. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone has several advantages as a research tool. It is a relatively simple compound to synthesize and can be easily modified to produce analogs with improved properties. The compound has also been found to exhibit significant activity against various diseases, making it a promising candidate for drug development. However, the compound also has some limitations. For instance, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for the research on (5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone. One potential direction is to further investigate its mechanism of action and molecular targets. This could help to optimize its therapeutic potential and improve its efficacy. Another direction is to develop analogs of the compound with improved properties, such as increased potency and selectivity. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans, which could pave the way for its use as a therapeutic agent in the future.
In conclusion, this compound is a promising compound with significant potential for the development of new drugs. Its various applications in the field of medicinal chemistry, particularly in the treatment of cancer, inflammation, and neurological disorders, make it a valuable research tool. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of (5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone involves the reaction of 5-bromo-3-furoic acid with 1-(4-ethylpiperazin-1-yl)methanamine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(5-Bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(5-bromofuran-3-yl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-13-3-5-14(6-4-13)11(15)9-7-10(12)16-8-9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSDPJTBFJGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
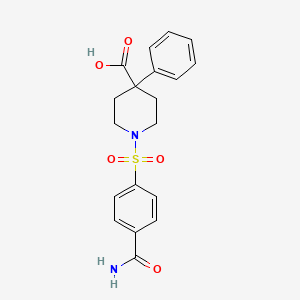
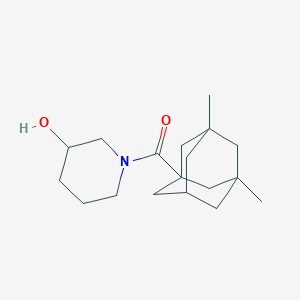
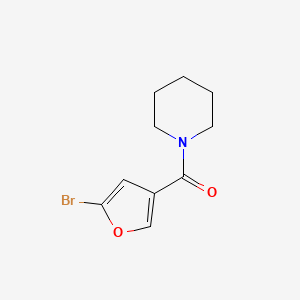
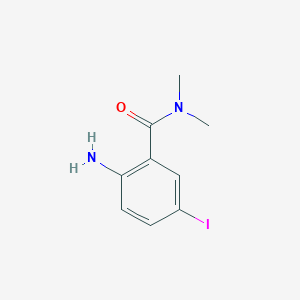
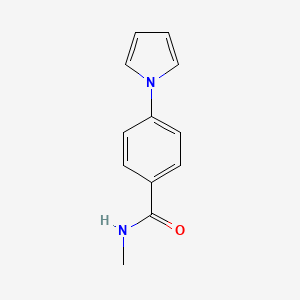

![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
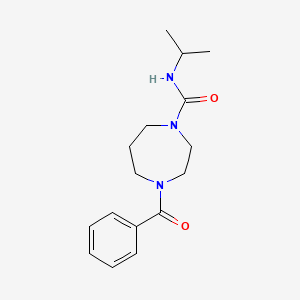

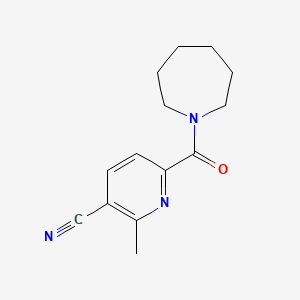
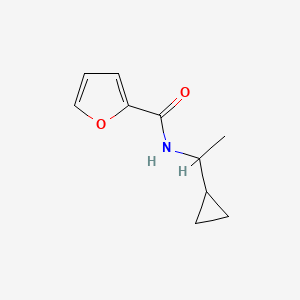
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
